methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a chemical compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Trifluoropropyl Group: The trifluoropropyl group is introduced via a nucleophilic substitution reaction using a trifluoropropyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: New derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
- Methyl 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
- Methyl 4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The trifluoropropyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 4-bromo-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-16-7(15)6-5(9)4-14(13-6)3-2-8(10,11)12/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBHSJGQRGFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.